1,1-Diethoxy-2-iodohept-2-ene
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Overview
Description
1,1-Diethoxy-2-iodohept-2-ene is an organic compound characterized by the presence of an iodine atom and two ethoxy groups attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2-iodohept-2-ene typically involves the reaction of hept-2-yne with iodine and diethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-2-iodohept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium bromide, and amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed
Substitution Reactions: The major products include substituted heptenes or heptynes, depending on the nucleophile used.
Elimination Reactions: The primary products are alkenes or alkynes, with the formation of side products depending on the reaction conditions.
Oxidation and Reduction Reactions: The main products are aldehydes, carboxylic acids, or alkanes, depending on the specific reaction pathway.
Scientific Research Applications
1,1-Diethoxy-2-iodohept-2-ene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-iodohept-2-ene involves its interaction with molecular targets through various chemical pathways. The iodine atom and ethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution, elimination, and oxidation-reduction reactions, which are essential for its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethoxy-2-bromohept-2-ene
- 1,1-Diethoxy-2-chlorohept-2-ene
- 1,1-Diethoxy-2-fluorohept-2-ene
Uniqueness
1,1-Diethoxy-2-iodohept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and elimination reactions, providing unique pathways for chemical transformations .
Properties
CAS No. |
61147-81-7 |
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Molecular Formula |
C11H21IO2 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
1,1-diethoxy-2-iodohept-2-ene |
InChI |
InChI=1S/C11H21IO2/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
NJWVKQOAFLEUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(OCC)OCC)I |
Origin of Product |
United States |
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